1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate
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Overview
Description
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate typically involves a multi-step process. One common synthetic route includes the condensation of 1-phenylethanol with 3-nitrobenzaldehyde in the presence of a base to form the intermediate product. This intermediate is then reacted with ethyl acetoacetate under acidic conditions to yield the final compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
Scientific Research Applications
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases that involve oxidative stress or inflammation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, such as oxidoreductases, by binding to their active sites and preventing their normal function. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular signaling pathways.
Comparison with Similar Compounds
1-Phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate can be compared with similar compounds such as:
1-Phenylethyl 2-[(4-nitrophenyl)methylidene]-3-oxobutanoate: This compound has a similar structure but with the nitro group in the para position, which can lead to different chemical reactivity and biological activity.
1-Phenylethyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate: The ortho position of the nitro group can result in steric hindrance, affecting the compound’s reactivity and interactions with molecular targets.
Ethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate: This compound lacks the phenylethyl group, which can influence its solubility and overall chemical properties.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties that are valuable for various applications.
Properties
CAS No. |
61312-50-3 |
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Molecular Formula |
C19H17NO5 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
1-phenylethyl 2-[(3-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C19H17NO5/c1-13(21)18(12-15-7-6-10-17(11-15)20(23)24)19(22)25-14(2)16-8-4-3-5-9-16/h3-12,14H,1-2H3 |
InChI Key |
DCHUCLAIHVRICH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C |
Origin of Product |
United States |
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